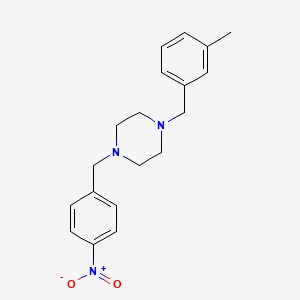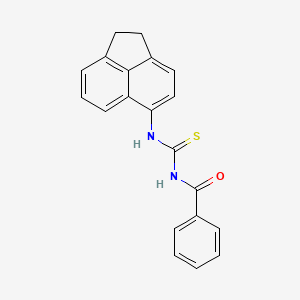
1-(3-methylbenzyl)-4-(4-nitrobenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methylbenzyl)-4-(4-nitrobenzyl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features two benzyl groups attached to the piperazine ring, one of which is substituted with a methyl group, and the other with a nitro group. The presence of these substituents can significantly influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylbenzyl)-4-(4-nitrobenzyl)piperazine typically involves the following steps:
N-alkylation of piperazine: The piperazine ring is first alkylated with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate. This reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures.
Second N-alkylation: The resulting intermediate is then further alkylated with 4-nitrobenzyl chloride under similar conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-methylbenzyl)-4-(4-nitrobenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl groups can participate in nucleophilic substitution reactions, where the benzyl chloride can be replaced by other nucleophiles.
Hydrogenation: The nitro group can be hydrogenated to form an amine group.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrogenation: Hydrogen gas and a metal catalyst like palladium or platinum.
Major Products
Reduction of the nitro group: 1-(3-methylbenzyl)-4-(4-aminobenzyl)piperazine.
Substitution reactions: Various substituted piperazines depending on the nucleophile used.
Scientific Research Applications
1-(3-methylbenzyl)-4-(4-nitrobenzyl)piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-methylbenzyl)-4-(4-nitrobenzyl)piperazine depends on its interaction with molecular targets such as receptors or enzymes. The compound’s structural features allow it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. The nitro group can participate in redox reactions, while the piperazine ring can interact with various binding sites through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-4-(4-nitrobenzyl)piperazine: Lacks the methyl group on the benzyl ring.
1-(3-methylbenzyl)-4-benzylpiperazine: Lacks the nitro group on the benzyl ring.
1-(4-methylbenzyl)-4-(4-nitrobenzyl)piperazine: The methyl group is positioned differently on the benzyl ring.
Uniqueness
1-(3-methylbenzyl)-4-(4-nitrobenzyl)piperazine is unique due to the specific positioning of the methyl and nitro groups on the benzyl rings. This unique arrangement can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-[(3-methylphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-16-3-2-4-18(13-16)15-21-11-9-20(10-12-21)14-17-5-7-19(8-6-17)22(23)24/h2-8,13H,9-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZMKUDXGXQSKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-methyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B5846643.png)

![Propan-2-yl {[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B5846649.png)
![2-methyl-N-[(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5846656.png)
![8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5846667.png)
![1-[2-(4-ethylphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5846670.png)
![(1Z)-N'-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5846683.png)
![3-chloro-N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5846685.png)
![2-{[(E)-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-4,7-ETHANOISOINDOLE-1,3(2H)-DIONE](/img/structure/B5846687.png)

![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B5846702.png)



